molecular formula C14H15BO4 B6326435 3-Benzyloxy-2-methoxyphenylboronic acid CAS No. 2121513-91-3

3-Benzyloxy-2-methoxyphenylboronic acid

Cat. No.: B6326435
CAS No.: 2121513-91-3
M. Wt: 258.08 g/mol
InChI Key: LRGJCYZIQBZISE-UHFFFAOYSA-N
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Description

“3-Benzyloxy-2-methoxyphenylboronic acid” is an organic compound with the molecular weight of 258.08 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (3-(benzyloxy)-2-methoxyphenyl)boronic acid . Its InChI code is 1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

The use of boronic acids, including “3-Benzyloxy-2-methoxyphenylboronic acid”, in Suzuki-Miyaura coupling reactions continues to be a significant area of research . These reactions are widely applied in the synthesis of various organic compounds, and ongoing research aims to further optimize these reactions and expand their applicability .

Properties

IUPAC Name

(2-methoxy-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGJCYZIQBZISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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